

Spectroscopic Data of Chelidamic Acid: A Technical Guide

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Compound of Interest

Compound Name: Chelidamic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **chelidamic acid**, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **chelidamic acid** in solution. Both ^1H and ^{13}C NMR data are presented below, acquired in deuterated dimethyl sulfoxide (DMSO-d_6), a common solvent for this compound.

^1H NMR Data

The ^1H NMR spectrum of **chelidamic acid** in DMSO-d_6 displays a single resonance for the two equivalent aromatic protons. The acidic protons of the carboxylic acid and hydroxyl groups are also observed, though their chemical shifts can be broad and concentration-dependent.

Table 1: ^1H NMR Chemical Shifts of **Chelidamic Acid** in DMSO-d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	s	2H	H-3, H-5
Broad	-	3H	2 x -COOH, 4-OH

Note: The chemical shifts for the acidic protons (-COOH and -OH) are highly variable and may exchange with residual water in the solvent.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **chelidamic acid** in DMSO-d₆ reveals four distinct carbon signals, consistent with the molecule's symmetry.

Table 2: ¹³C NMR Chemical Shifts of **Chelidamic Acid** in DMSO-d₆[1]

Chemical Shift (δ) ppm	Assignment
~174.1	C-4
~164.5	C-7 (Carboxylic Acid)
~148.8	C-2, C-6
~118.2	C-3, C-5

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **chelidamic acid**. The spectrum is typically acquired using a potassium bromide (KBr) pellet or as a nujol mull. The key absorption bands are characteristic of the carboxylic acid, hydroxyl, and pyridinone moieties.

Table 3: Characteristic IR Absorption Bands of **Chelidamic Acid** (KBr Pellet)[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500 (broad)	Strong	O-H stretch (carboxylic acid and phenol)
~1720	Strong	C=O stretch (carboxylic acid)
~1640	Strong	C=O stretch (pyridinone)
~1600, ~1450	Medium	C=C and C=N stretching (aromatic ring)
~1250	Medium	C-O stretch (carboxylic acid/phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **chelidamic acid**, typically in a polar solvent like ethanol or methanol, reveals absorption bands corresponding to electronic transitions within the aromatic system. A study on pyridinedicarboxylic acids provides insight into the expected spectral characteristics. [\[3\]](#)

Table 4: UV-Vis Absorption Maxima (λ_{max}) of **Chelidamic Acid** in Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Electronic Transition
~280	Not Reported	$\pi \rightarrow \pi$
~310	Not Reported	$n \rightarrow \pi$

Note: The exact λ_{max} and ϵ values can be influenced by the solvent and pH of the solution.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **chelidamic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR:
 - Acquire a proton-decoupled spectrum.
 - Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of **chelidamic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in a suitable holder in the spectrometer's sample beam.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

Sample Preparation:

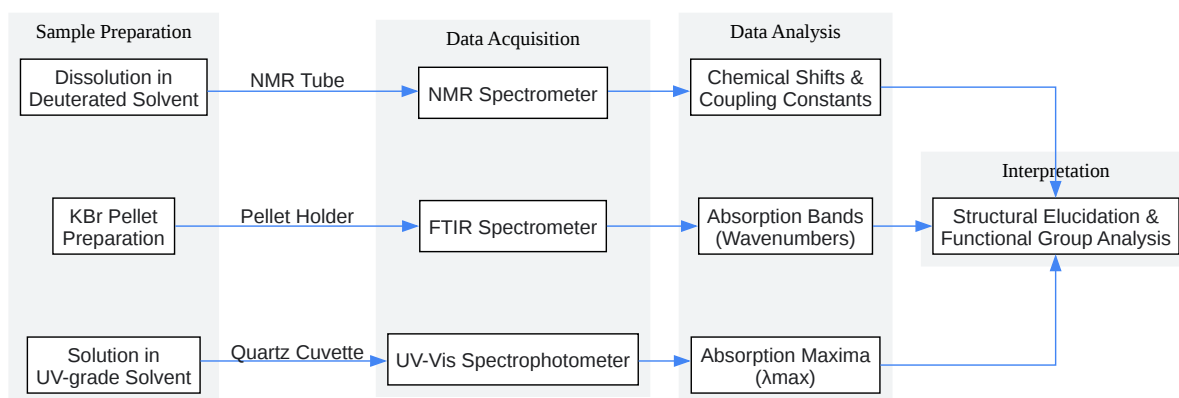
- Prepare a stock solution of **chelidamic acid** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.
- Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Instrumentation and Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Procedure:
 - Use a pair of matched quartz cuvettes (typically 1 cm path length).
 - Fill the reference cuvette with the pure solvent.
 - Fill the sample cuvette with the prepared **chelidamic acid** solution.
 - Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

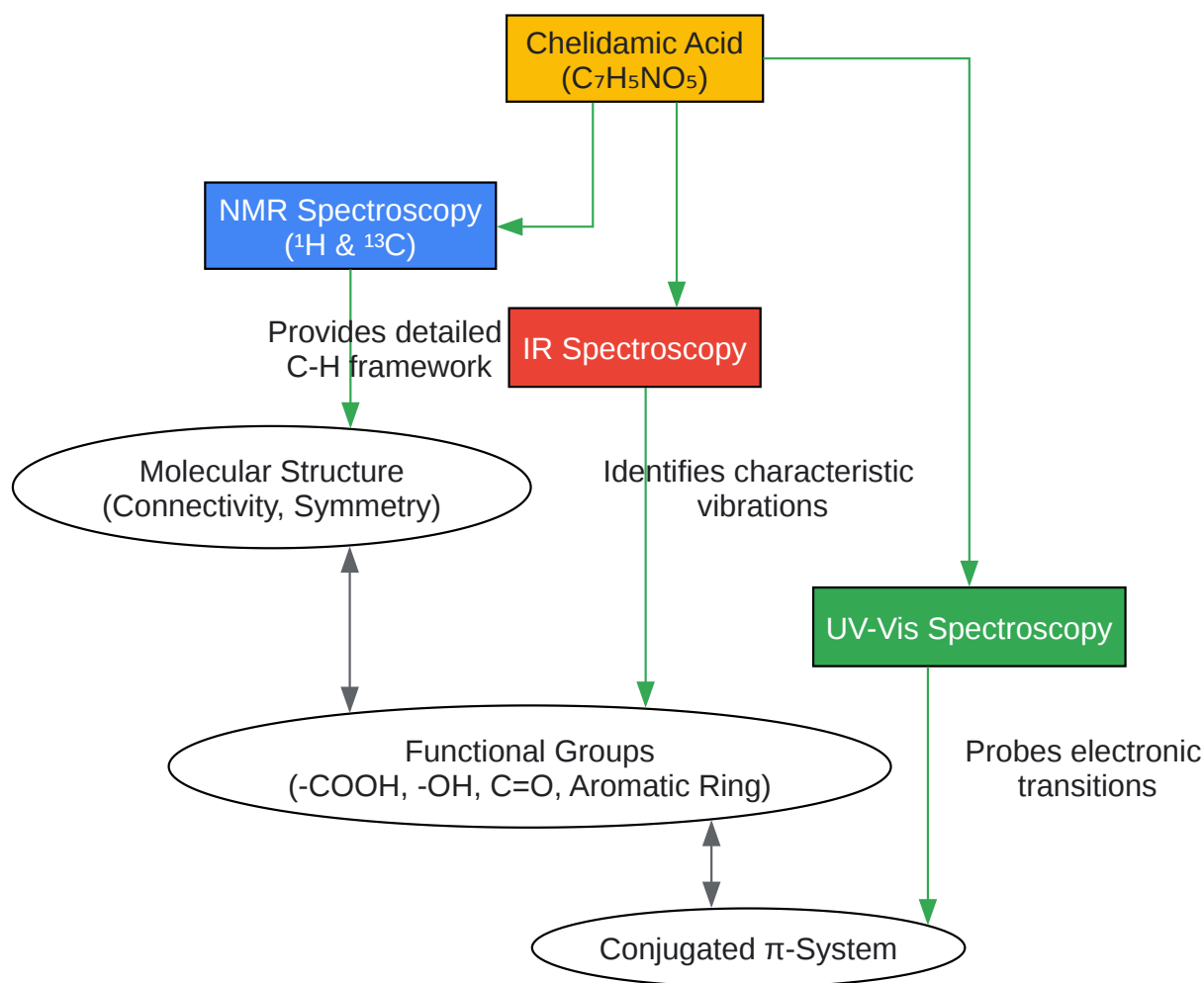
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing **chelidamic acid**.



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General workflow for spectroscopic analysis of **Chelidamic acid**.



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Relationship between spectroscopic data and molecular features.

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References

- 1. researchgate.net [researchgate.net]
- 2. Chelidamic acid(138-60-3) IR Spectrum [chemicalbook.com]
- 3. The¹³C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
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